Cas no 2139094-49-6 (2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid)

2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid
- 2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid
- 2139094-49-6
- EN300-1298240
-
- インチ: 1S/C15H21NO5/c1-11(17)6-5-9-13(14(18)19)16-15(20)21-10-12-7-3-2-4-8-12/h2-4,7-8,11,13,17H,5-6,9-10H2,1H3,(H,16,20)(H,18,19)
- InChIKey: NVHPFLVVDDCIMN-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCCC(C(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 295.14197277g/mol
- どういたいしつりょう: 295.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 9
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 95.9Ų
2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298240-1000mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1298240-500mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1298240-100mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1298240-250mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1298240-2500mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1298240-5000mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1298240-50mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1298240-1.0g |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1298240-10000mg |
2-{[(benzyloxy)carbonyl]amino}-6-hydroxyheptanoic acid |
2139094-49-6 | 10000mg |
$3622.0 | 2023-09-30 |
2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acidに関する追加情報
2-{(Benzyloxy)carbonylamino}-6-hydroxyheptanoic acid (CAS No: 2139094-49-6)
2-{(Benzyloxy)carbonylamino}-6-hydroxyheptanoic acid is a complex organic compound with the CAS registry number 2139094-49-6. This compound belongs to the class of amino acids, specifically those with a hydroxyl group and a benzyloxycarbonyl (Cbz) protecting group. The structure of this compound is characterized by a seven-carbon chain, with an amino group protected by a benzyloxycarbonyl moiety at the second carbon and a hydroxyl group at the sixth carbon. The presence of these functional groups makes it a valuable molecule in various chemical and biochemical applications.
Recent studies have highlighted the importance of 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid in peptide synthesis and drug discovery. The benzyloxycarbonyl (Cbz) group is widely used as a protecting group for amino functionalities during peptide synthesis, ensuring selective reactivity and stability during reaction steps. This compound serves as a versatile building block for constructing more complex peptide structures, which are essential in developing novel therapeutic agents.
The hydroxyl group at the sixth carbon introduces additional functionality to this molecule, enabling it to participate in various chemical reactions such as esterification, glycosylation, or phosphorylation. These reactions are critical in modifying the physicochemical properties of the compound, making it suitable for specific applications in medicinal chemistry. For instance, the hydroxyl group can be utilized to introduce bioisosteres or to enhance the solubility and bioavailability of the resulting compounds.
From a structural perspective, 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid exhibits a unique balance between rigidity and flexibility. The seven-carbon chain provides sufficient length for molecular interactions, while the Cbz group introduces rigidity, which can influence the conformational properties of the molecule. This balance is particularly advantageous in designing molecules with specific pharmacokinetic profiles or those that can target particular biological pathways.
Recent advancements in computational chemistry have allowed researchers to model the behavior of 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid in various environments. Molecular dynamics simulations have provided insights into its conformational flexibility and stability under different pH conditions. These studies are crucial for understanding how this compound interacts with biological systems and how it can be optimized for therapeutic use.
In terms of synthesis, 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid can be prepared through a variety of methods, including nucleophilic acyl substitution and peptide coupling techniques. The choice of synthetic route depends on the desired scale of production and the specific requirements for purity and stereochemistry. Recent research has focused on developing more efficient and environmentally friendly synthesis methods, such as using catalytic asymmetric synthesis or enzymatic approaches.
The application of 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid extends beyond traditional peptide synthesis. It has been explored as a precursor for synthesizing bioactive molecules, including antibiotics, anticancer agents, and neuroprotective drugs. For example, derivatives of this compound have shown potential in inhibiting key enzymes involved in cancer cell proliferation or in modulating neurotransmitter systems associated with neurodegenerative diseases.
Moreover, 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid has been utilized in the development of prodrugs—compounds that are metabolized within the body to release an active drug. The presence of both an amino and hydroxyl group allows for dual targeting strategies or controlled release mechanisms, enhancing the efficacy and reducing the toxicity of therapeutic agents.
In conclusion, 2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid (CAS No: 2139094-49-6) is a multifaceted organic compound with significant potential in chemical synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for constructing complex molecules with tailored biological activities. As research continues to uncover new applications and optimize its use, this compound will undoubtedly play an increasingly important role in advancing medicinal chemistry and therapeutic development.
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